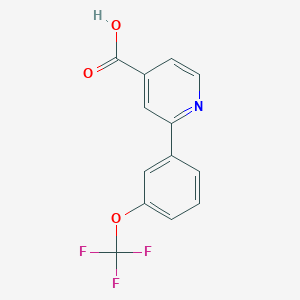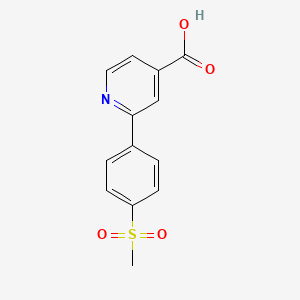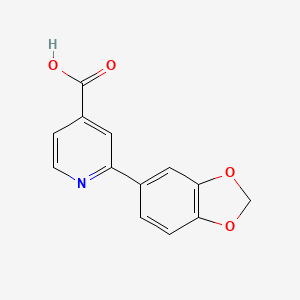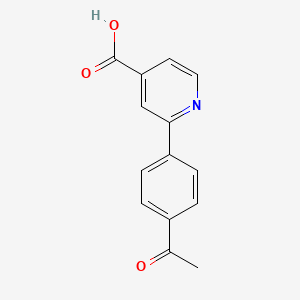
2-(3-Trifluoromethoxyphenyl)Isonicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Trifluoromethoxyphenyl)Isonicotinic acid (TFMI) is an organic compound belonging to the isonicotinic acid family. It is a white crystalline solid with a molecular weight of 260.2 g/mol and a melting point of 154-156°C. TFMI has a variety of applications in scientific research, including use in biochemical and physiological studies, as well as in laboratory experiments.
科学研究应用
2-(3-Trifluoromethoxyphenyl)Isonicotinic acid, 95% has been used in a variety of scientific research applications, including biochemical and physiological studies. It has been used as an inhibitor of monoamine oxidase, an enzyme involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. It has also been used as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. In addition, 2-(3-Trifluoromethoxyphenyl)Isonicotinic acid, 95% has been used to study the effects of isonicotinic acid derivatives on various cellular processes, such as cell proliferation, apoptosis, and cell differentiation.
作用机制
2-(3-Trifluoromethoxyphenyl)Isonicotinic acid, 95% acts as an inhibitor of monoamine oxidase and acetylcholinesterase. It binds to the active sites of these enzymes, preventing them from catalyzing the oxidation of neurotransmitters and the breakdown of acetylcholine. This inhibition leads to an increase in the levels of these neurotransmitters, which can have a variety of effects on the body, depending on the type of neurotransmitter.
Biochemical and Physiological Effects
The inhibition of monoamine oxidase by 2-(3-Trifluoromethoxyphenyl)Isonicotinic acid, 95% can lead to an increase in the levels of serotonin, dopamine, and norepinephrine in the brain. This can lead to increased alertness and focus, improved mood, and increased energy levels. The inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, which can lead to improved memory and cognitive function.
实验室实验的优点和局限性
The use of 2-(3-Trifluoromethoxyphenyl)Isonicotinic acid, 95% in laboratory experiments has several advantages. It is relatively easy to synthesize, and it is relatively stable in solution. In addition, it has a high affinity for monoamine oxidase and acetylcholinesterase, making it an effective inhibitor of these enzymes. However, 2-(3-Trifluoromethoxyphenyl)Isonicotinic acid, 95% is also a weak inhibitor of other enzymes, such as tyrosine hydroxylase, and it is not as effective at inhibiting these enzymes as other compounds.
未来方向
In the future, 2-(3-Trifluoromethoxyphenyl)Isonicotinic acid, 95% could be used in a variety of applications, such as drug development, as an inhibitor of monoamine oxidase or acetylcholinesterase. It could also be used in the development of novel compounds with similar mechanisms of action. In addition, 2-(3-Trifluoromethoxyphenyl)Isonicotinic acid, 95% could be used in studies to investigate the effects of isonicotinic acid derivatives on various cellular processes, such as cell proliferation, apoptosis, and cell differentiation. Finally, 2-(3-Trifluoromethoxyphenyl)Isonicotinic acid, 95% could be used to study the effects of isonicotinic acid derivatives on the modulation of neurotransmitter levels in the brain.
合成方法
2-(3-Trifluoromethoxyphenyl)Isonicotinic acid, 95% can be synthesized in a two-step process. The first step involves the reaction of 3-trifluoromethylphenol with isonicotinic acid in the presence of a base, such as sodium hydroxide. This reaction produces the corresponding isonicotinic acid ester, 2-(3-trifluoromethoxyphenyl)isonicotinamide. The second step involves the hydrolysis of this ester using a strong acid, such as hydrochloric acid, to produce 2-(3-Trifluoromethoxyphenyl)Isonicotinic acid, 95%.
属性
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F3NO3/c14-13(15,16)20-10-3-1-2-8(6-10)11-7-9(12(18)19)4-5-17-11/h1-7H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XICPFZZIBBLCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)C2=NC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70679500 |
Source


|
| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1258635-44-7 |
Source


|
| Record name | 2-[3-(Trifluoromethoxy)phenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70679500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














